Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)-
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Overview
Description
Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- is a complex organic compound with the molecular formula C15H22N2O6. It is known for its unique structure, which includes a morpholine ring and a trimethoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with chloroacetyl chloride to form 3,4,5-trimethoxyphenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the trimethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- N-(4-Morpholinyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
Uniqueness
Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- stands out due to its unique combination of a morpholine ring and a trimethoxyphenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
116876-91-6 |
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Molecular Formula |
C15H22N2O6 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
N-morpholin-4-yl-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H22N2O6/c1-19-12-8-11(9-13(20-2)15(12)21-3)23-10-14(18)16-17-4-6-22-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |
InChI Key |
WORCRIQDGRMEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NN2CCOCC2 |
Origin of Product |
United States |
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